molecular formula C6H4N2O2 B1418173 Furo[3,2-d]pyrimidin-4(3H)-one CAS No. 655255-08-6

Furo[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1418173
M. Wt: 136.11 g/mol
InChI Key: FBCBUVHNVPZUTE-UHFFFAOYSA-N
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Description

“Furo[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been used in the synthesis of an electron-transport-type host for blue phosphorescent organic light-emitting diodes . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .


Synthesis Analysis

The synthesis of “Furo[3,2-d]pyrimidin-4(3H)-one” involves cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles . A novel synthetic route to the furo[2,3-d]pyrimidine system via cyclization of 2-methylsulfanyl-4-(phenacyloxy)pyrimidine-5-carbonitriles has been reported .


Molecular Structure Analysis

The molecular structure of “Furo[3,2-d]pyrimidin-4(3H)-one” is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This design allows the compound to be used as an electron-transport-type host in the development of blue phosphorescent organic light-emitting diodes .


Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-d]pyrimidin-4(3H)-one” include its synthesis from 4-(phenacyloxy)pyrimidine-5-carbonitriles . The reaction involves cyclization, leading to the formation of the furo[2,3-d]pyrimidine system .

Scientific Research Applications

    Organic Light-Emitting Diodes (OLEDs) Host Material

    • Results : The mCBP:CzBFPmSi mixed host exhibited high external quantum efficiency (>20% at 1000 cd/m²) and low efficiency roll-off in blue PhOLEDs .

    Antitumor Activity

    • Structure-Activity Relationships : The compound activity primarily depended on the nature of the amine fragments within the molecule .

    Synthesis of Furo[2,3-d]pyrimidines

    • Summary : Furo[2,3-d]pyrimidines were synthesized using inorganic solid support (alumina) under microwave irradiation. Excellent yields (92%) were achieved within a short reaction time .

Future Directions

The future directions for “Furo[3,2-d]pyrimidin-4(3H)-one” could involve its continued use in the development of blue phosphorescent organic light-emitting diodes . Its high external quantum efficiency makes it a promising compound for this application .

properties

IUPAC Name

3H-furo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCBUVHNVPZUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596473
Record name Furo[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-d]pyrimidin-4(3H)-one

CAS RN

655255-08-6
Record name Furo[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 2-(aminocarbonyl)-3-furylcarbamate (Intermediate 82) (3.38 g) was stirred in DMF (25 mL) and DCM (25 mL) for 30 minutes. The solvent was removed and the crude product was heated at 80° C. in triethylorthoformate (20 mL) for 30 minutes. The mixture was cooled, poured into ether (100 mL) collected by filtration and washed with ether to afford a first crop of the title compound as a pale yellow solid (1.31 g, 65%). The filtrate was evaporated and triturated with EtOAc to afford a further crop (296 mg, 15%);
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S He, J Ma, F Li, Y Hu - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
In an attempt to design and synthesize new heterocycles with improved their biological properties, some of fused tetracyclic benzo[4,5]furo[3,2‐d]pyrimidin‐ 4(3H)‐ones bearing 1,2,4‐…
Number of citations: 2 onlinelibrary.wiley.com
B Vadla, S Betala - Letters in Organic Chemistry, 2020 - ingentaconnect.com
A series of novel triazole functionalized pyrido [3',2':4,5] furo[3,2-d] pyrimidin-4 (3H)-one derivatives 7a-p were prepared from ethyl furo[2,3-b]pyridine-2-carboxylate 3 on reaction with …
Number of citations: 2 www.ingentaconnect.com
YG Hu, XB Chen, HT Gao, MW Ding - Journal of Structural Chemistry, 2011 - Springer
The title compound (C 20 H 18 FN 3 O 2 , Mr = 351.37) is prepared and its crystal structure is determined by single crystal X-ray diffraction. The crystal is tetragonal, the P-42(1)c space …
Number of citations: 6 link.springer.com
H Racha, B Vadla, K Peddolla… - Journal of Heterocyclic …, 2019 - Wiley Online Library
A series of novel trifluoromethyl group containing pyridofuro/thieno pyrimidinone derivatives 5a–p were prepared starting from 2‐oxo/thioxo‐6‐phenyl/thien‐2‐yl‐4‐(trifluoromethyl)‐1,2‐…
Number of citations: 4 onlinelibrary.wiley.com
KC Ravindra, HM Vagdevi, VP Vaidya - Arkivoc, 2008 - arkat-usa.org
Ethyl 3-aminonaphtho [2, 1-b] furan-2-carboxylate 1 was converted into 3-amino-2-mercaptonaphthofuro [3, 2-d] pyrimidin-4 (3H)-one 4 by reacting it with carbon disulphide followed by …
Number of citations: 28 www.arkat-usa.org
RN Kumar, Y Poornachandra, P Nagender… - European Journal of …, 2016 - Elsevier
A series of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3′,2′:4,5]furo[3,2-d] pyrimidine derivatives 3a-b, 6a-k, 9, 10a-b, 11a-c and 12a-c were prepared from 2-…
Number of citations: 33 www.sciencedirect.com
YG Hu, SZ Xu, JZ Yuan, MW Ding… - … Section E: Structure …, 2005 - scripts.iucr.org
(IUCr) 2-Diisopropylamino-3-phenylbenzo[4,5]furo[3,2-d]pyrimidin-4(3H)-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 5 scripts.iucr.org
R Mustière, P Lagardere, S Hutter, V Dell'Orco… - European Journal of …, 2022 - Elsevier
Gamhepathiopine (also known as M1), is a multi-stage acting antiplasmodial 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hydrochloride that was first described in 2015. The …
Number of citations: 2 www.sciencedirect.com
Y Sun, YG Hu - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
In the title compound, C21H19N3O3, the three fused rings of the benzofuro[3,2-d]pyrimidine system are almost coplanar. The packing of the molecules in the crystal structure is mainly …
Number of citations: 1 scripts.iucr.org
GS Kumar, Y Poornachandra, SK Gunda… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel furo[2,3-b]pyridine-2-carboxamide 4a–h/pyrido[3′,2′:4,5]furo[3,2-d] pyrimidin-4(3H)-one derivatives 5a–p were prepared from pyridin 2(1H) one 1 via selective O-…
Number of citations: 21 www.sciencedirect.com

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